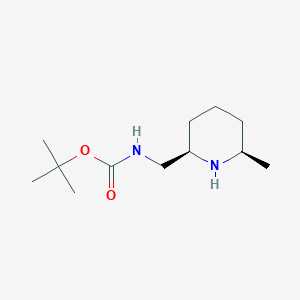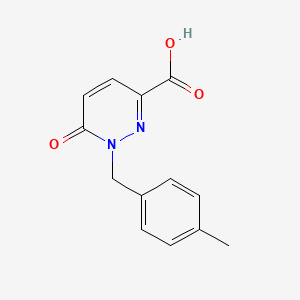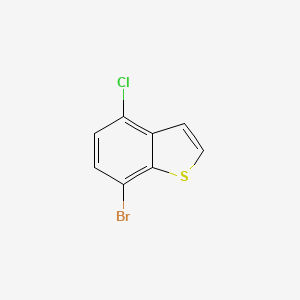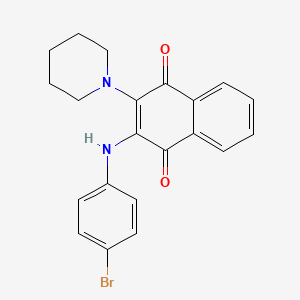
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained significant attention from the scientific community due to its potential applications in the field of drug discovery and development.
科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Quinoline derivatives have been identified for their strong diuretic properties, suggesting potential applications in hypertension treatment. For example, a study on a similar compound highlights the discovery of two polymorphic modifications, which could have implications for its effectiveness as a new hypertension remedy (Shishkina et al., 2018).
Antimicrobial Agents
Certain quinoline derivatives have been synthesized for their potent antimicrobial properties. Research into novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates their efficacy as antibacterial and antifungal agents (Holla et al., 2006).
ATM Kinase Inhibition
Quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery opens pathways for investigating ATM inhibition in vivo, especially in combination with DNA double-strand break-inducing agents, potentially relevant for cancer therapy (Degorce et al., 2016).
Metal Complex Formation
Quinoline derivatives have been utilized in the synthesis of metal complexes, demonstrating potential applications in targeted delivery systems, particularly for delivering nitric oxide to biological sites such as tumors (Yang et al., 2017).
Corrosion Inhibition
Quinoline and its derivatives are recognized for their application as anticorrosive materials. These compounds, especially those with polar substituents, effectively form stable chelating complexes with metallic surfaces, offering a green approach to corrosion inhibition (Verma et al., 2020).
特性
IUPAC Name |
4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROWBKFVFQXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)


![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)


![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)